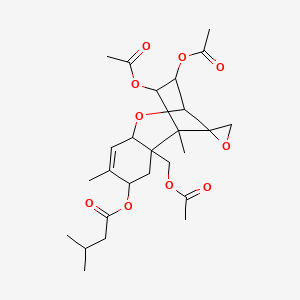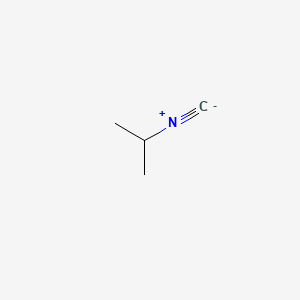
フルクトース-6-リン酸
説明
Fructose-6-Phosphate is a derivative of fructose, which has been phosphorylated at the 6-hydroxy group. It is a key intermediate in the glycolysis metabolic pathway and is produced by the isomerization of glucose-6-phosphate. This compound plays a crucial role in cellular metabolism and energy production .
科学的研究の応用
Fructose-6-Phosphate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various biochemical compounds.
Biology: Plays a vital role in metabolic studies and understanding cellular respiration.
Medicine: Investigated for its role in metabolic disorders and potential therapeutic applications.
Industry: Utilized in the production of biofuels and other biotechnological applications
作用機序
フルクトース-6-リン酸は、主に解糖系における役割を通じてその効果を発揮します。ホスホグルコースイソメラーゼによってグルコース-6-リン酸から異性化され、その後、ホスホフルクトキナーゼによってフルクトース-1,6-ビスリン酸にリン酸化されます。 このリン酸化は、解糖系の重要な調節段階であり、経路へのグルコースの流入を制御し、最終的に細胞内のエネルギー産生に影響を与えます .
類似化合物:
グルコース-6-リン酸: フルクトース-6-リン酸の異性体で、同じ代謝経路に関与しています。
フルクトース-1,6-ビスリン酸: 解糖系のダウンストリーム製品です。
マンノース-6-リン酸: 解糖系やその他の代謝経路に関与する別のヘキソースリン酸です.
ユニークさ: フルクトース-6-リン酸は、解糖系における特定の役割と、フルクトース-1,6-ビスリン酸への変換による経路を調節する能力によりユニークです。 この調節機能は、細胞のエネルギーバランスと代謝フラックスの維持に不可欠です .
生化学分析
Biochemical Properties
Fructose-6-phosphate is involved in several biochemical reactions. It is produced by the isomerization of glucose-6-phosphate, catalyzed by the enzyme phosphoglucose isomerase . This compound is further phosphorylated to fructose-1,6-bisphosphate by the enzyme phosphofructokinase-1 . Fructose-6-phosphate interacts with various enzymes and proteins, including phosphofructokinase-2, which converts it to fructose-2,6-bisphosphate, a potent activator of phosphofructokinase-1 . These interactions are crucial for regulating the glycolytic flux and maintaining cellular energy balance.
Cellular Effects
Fructose-6-phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a pivotal role in glycolysis, where it is converted to fructose-1,6-bisphosphate, leading to the production of pyruvate and ATP . This compound also affects the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate . Additionally, fructose-6-phosphate is involved in the regulation of insulin signaling and glucose homeostasis .
Molecular Mechanism
At the molecular level, fructose-6-phosphate exerts its effects through various binding interactions with enzymes and proteins. It acts as a substrate for phosphoglucose isomerase and phosphofructokinase-1, facilitating the conversion of glucose-6-phosphate to fructose-1,6-bisphosphate . This compound also interacts with phosphofructokinase-2, leading to the formation of fructose-2,6-bisphosphate, which allosterically activates phosphofructokinase-1 and enhances glycolytic flux . These interactions are essential for maintaining cellular energy production and metabolic homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fructose-6-phosphate can vary over time. This compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature . Long-term studies have shown that fructose-6-phosphate can influence cellular function by modulating enzyme activities and metabolic pathways . In vitro and in vivo studies have demonstrated its role in regulating glucose metabolism and insulin signaling over extended periods .
Dosage Effects in Animal Models
The effects of fructose-6-phosphate vary with different dosages in animal models. Low to moderate doses of this compound have been shown to enhance glycolytic flux and improve glucose homeostasis . High doses can lead to adverse effects, including hyperinsulinemia and metabolic dysregulation . These findings highlight the importance of dosage optimization in therapeutic applications involving fructose-6-phosphate.
Metabolic Pathways
Fructose-6-phosphate is involved in several metabolic pathways, including glycolysis, gluconeogenesis, and the pentose phosphate pathway . In glycolysis, it is converted to fructose-1,6-bisphosphate by phosphofructokinase-1 . In gluconeogenesis, it is produced from fructose-1,6-bisphosphate by fructose-1,6-bisphosphatase . This compound also participates in the pentose phosphate pathway, contributing to the generation of NADPH and ribose-5-phosphate .
Transport and Distribution
Fructose-6-phosphate is transported and distributed within cells and tissues through various mechanisms. It is primarily transported across the endoplasmic reticulum membrane by specific translocases . This compound can also be converted to glucose-6-phosphate and transported via glucose transporters . The distribution of fructose-6-phosphate within cells is crucial for its metabolic functions and regulatory roles.
Subcellular Localization
Fructose-6-phosphate is localized in various subcellular compartments, including the cytosol and the endoplasmic reticulum . Its subcellular localization is essential for its activity and function in metabolic pathways. The presence of fructose-6-phosphate in the endoplasmic reticulum is particularly important for its role in glucocorticoid activation and metabolic regulation .
準備方法
合成経路と反応条件: フルクトース-6-リン酸は、ホスホグルコースイソメラーゼ酵素を用いてグルコース-6-リン酸を異性化する事によって合成できます。 この反応は可逆的であり、生理学的条件下で行われます .
工業生産方法: 工業的には、フルクトース-6-リン酸は通常、ホスホグルコースイソメラーゼを含む酵素プロセスによって製造されます。 このプロセスは、高収率と純度を確保するために、制御された環境下でグルコース-6-リン酸をフルクトース-6-リン酸に変換するプロセスを含みます .
反応の種類:
酸化: フルクトース-6-リン酸は、フルクトース-1,6-ビスリン酸など、様々な生成物を生成するために酸化される可能性があります。
還元: 他の糖リン酸を生成するために還元される可能性があります。
一般的な試薬と条件:
酸化: 一般的には、NAD+などの酸化剤を使用します。
還元: NADHなどの還元剤が含まれます。
主な製品:
フルクトース-1,6-ビスリン酸: リン酸化によって生成されます。
グリセルアルデヒド-3-リン酸とジヒドロキシアセトンリン酸: フルクトース-1,6-ビスリン酸の切断によって生成されます.
4. 科学研究への応用
フルクトース-6-リン酸は、科学研究で数多くの用途があります。
化学: 様々な生化学的化合物の合成における前駆体として使用されます。
生物学: 代謝研究と細胞呼吸の理解において重要な役割を果たします。
医学: 代謝性疾患とその潜在的な治療用途における役割について調査されています。
類似化合物との比較
Glucose-6-Phosphate: An isomer of Fructose-6-Phosphate, involved in the same metabolic pathway.
Fructose-1,6-bisphosphate: A downstream product in glycolysis.
Mannose-6-Phosphate: Another hexose phosphate involved in glycolysis and other metabolic pathways.
Uniqueness: Fructose-6-Phosphate is unique due to its specific role in glycolysis and its ability to regulate the pathway through its conversion to fructose-1,6-bisphosphate. This regulatory function is crucial for maintaining cellular energy balance and metabolic flux .
特性
IUPAC Name |
[(2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/t4-,5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-HSUXUTPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80904350 | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index], Solid | |
| Record name | Fructose-6-phosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
911 mg/mL | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
643-13-0, 6814-87-5 | |
| Record name | Fructose 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006814875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fructose-6-phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04493 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fructose, 6-(dihydrogen phosphate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80904350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-fructose 6-(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE 6-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2012QM764Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fructose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


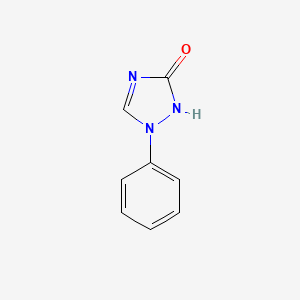
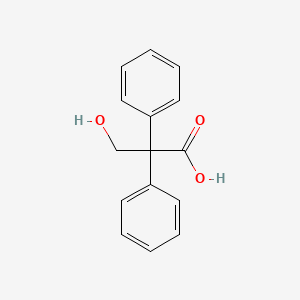

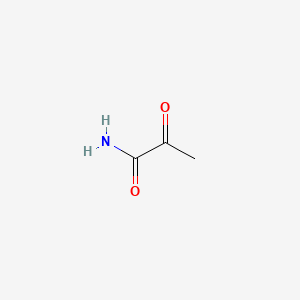
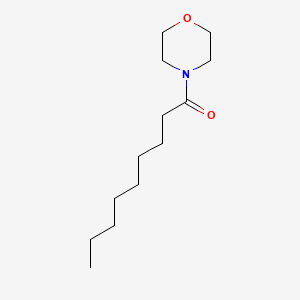
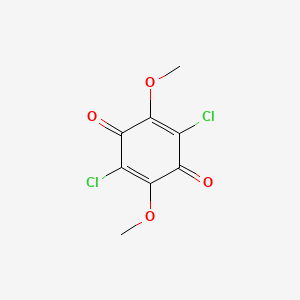
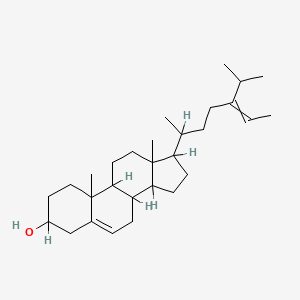
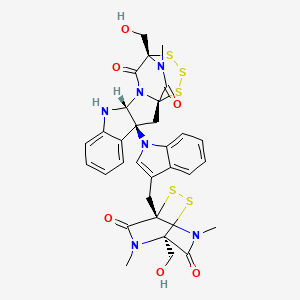
![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
